molecular formula C4H5N7 B126142 Cyanomelamine CAS No. 3496-98-8

Cyanomelamine

Cat. No. B126142
CAS RN: 3496-98-8
M. Wt: 151.13 g/mol
InChI Key: UBMLNOQRNOLESZ-UHFFFAOYSA-N
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Description

Cyanomelamine is a compound with the molecular formula C4H5N7 . It is also known by other names such as (4,6-diamino-1,3,5-triazin-2-yl)cyanamide . The molecular weight of Cyanomelamine is 151.13 g/mol .


Synthesis Analysis

The synthesis of cyanoacetamides, which are related to cyanomelamine, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of Cyanomelamine includes a cyanide group within the molecule . The IUPAC name for

Scientific Research Applications

1. Melamine and Cyanuric Acid in Animal Feed and Environmental Risk Assessment

Recent research highlights the significance of melamine, closely related to cyanomelamine, in animal feed. Studies have shown that melamine can be present in low levels in food and feed, primarily from its legal use as a food contact material and as a trace contaminant in nitrogen supplements used in animal feeds. The toxicity of melamine involves the formation of crystals with cyanuric acid in renal tubules, potentially leading to acute kidney failure. Co-exposure to melamine and cyanuric acid shows higher toxicity compared with individual exposure. The risk assessments for melamine and its structural analogues, including cyanuric acid, have been re-evaluated by various health organizations following incidents of illegal pet food adulterations and adulteration of milk with melamine (Dorne et al., 2013).

2. Transformation and Effects of Melamine in Aquatic Animals

A study on the transformation of melamine in aquatic animals found that melamine in water could be quickly absorbed by aquatic animals. In the early stages of the experiment, absorbed melamine was eliminated in its original form. However, later stages showed the formation of ammeline, ammelide, and cyanuric acid due to the graded deamination of melamine. This research provides insights into the transformation of melamine in organisms, which is crucial for understanding the environmental impact of melamine and related compounds like cyanomelamine (Fan Yin-min, 2014).

3. Environmental Presence and Human Exposure Assessment

Studies on the occurrence of melamine and its derivatives, including cyanuric acid, in various environments like indoor dust, surface water, and drinking water, have been conducted. These studies provide important insights into human exposure to these compounds, other than dietary sources. The research underscores the widespread presence of melamine and its derivatives in the environment and the minimal risk they pose to ecological or human health at current levels (Zhu et al., 2018), (Zhu et al., 2019).

4. Flame Retardancy Enhancement of Melamine

Research has been conducted on enhancing the flame retardancy of melamine, a compound related to cyanomelamine. A study combined melamine with cyano ionic liquid to improve its thermal stability, demonstrating a synergistic effect on the thermal behaviors of melamine. This indicates potential applications in enhancing the flame retardancy of materials using combinations of melamine and related compounds (Liu et al., 2020).

properties

IUPAC Name

(4,6-diamino-1,3,5-triazin-2-yl)cyanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N7/c5-1-8-4-10-2(6)9-3(7)11-4/h(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMLNOQRNOLESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)NC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanomelamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common applications of Cyanomelamine in chemical synthesis?

A1: Cyanomelamine serves as a versatile building block in organic synthesis. For instance, it reacts with hydrogen sulfide under pressure in aqueous ammonia to yield 2,4-Diamino-s-triazine-6-thiourea. [] This reaction highlights its utility in constructing heterocyclic compounds with potential applications in various fields.

Q2: Can Cyanomelamine be used to synthesize more complex molecules?

A2: Yes, Cyanomelamine acts as a precursor to diverse chemical entities. Studies demonstrate its reactivity with potassium dicyano-S-methylisothiourea, forming the dicyanomelamine salt. [] This reaction exemplifies its potential in generating complex molecules with possible biological activities or material science applications.

Q3: Are there analytical methods to determine the presence of Cyanomelamine in other substances?

A3: Yes, researchers have developed specific analytical techniques to quantify Cyanomelamine, particularly in the presence of other compounds. One such method utilizes cation exchange chromatography to separate and quantify trace amounts of melamine, a common impurity found in benzoguanamine. [] This method highlights the importance of analytical chemistry in ensuring the purity and quality of chemical substances.

Q4: Does the presence of Cyanomelamine pose challenges in analytical procedures?

A4: Yes, the presence of Cyanomelamine can complicate analytical procedures. For instance, in the determination of small amounts of monoguanylmelamine in acetoguanamine, Cyanomelamine is identified as a potential interfering compound. [] This emphasizes the need for robust analytical methods capable of separating and quantifying target analytes in complex mixtures.

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